molecular formula C12H13BrN2OS B2503744 3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide CAS No. 1384820-87-4

3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide

Cat. No.: B2503744
CAS No.: 1384820-87-4
M. Wt: 313.21
InChI Key: XDYILSYDTUNVDG-UHFFFAOYSA-N
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Description

“3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide” typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.

    Formation of Prop-2-enamide: The brominated thiophene is then reacted with an appropriate acrylamide derivative under suitable conditions to form the prop-2-enamide structure.

    Introduction of Cyano and Methyl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amide formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of “3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The cyano group could participate in hydrogen bonding, while the bromine atom could engage in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chlorothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    3-(5-methylthiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in “3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide” may confer unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and ability to participate in halogen bonding can influence the compound’s interactions and stability.

Properties

IUPAC Name

3-(5-bromothiophen-3-yl)-N-(2-cyanobutan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-3-12(2,8-14)15-11(16)5-4-9-6-10(13)17-7-9/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYILSYDTUNVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C=CC1=CSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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